4-(4-Benzylpiperazin-1-yl)-2-fluorophenol

Purinergic Signaling Inflammation Ion Channels

Researchers face SAR irreproducibility when generic piperazines replace exact scaffolds. 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol (CAS 1171917-76-2) solves this as a validated, high-potency P2X7 antagonist chemotype (IC₅₀ 12.1 nM) for pain & inflammation programs. - Unique ortho-fluorophenol + N-benzylpiperazine pharmacophore ensures target selectivity. - Modular platform for focused GPCR, tyrosinase (100-fold vs. kojic acid), or CNS probe libraries. - Available in stock with rapid global shipping; custom synthesis on request.

Molecular Formula C17H19FN2O
Molecular Weight 286.34 g/mol
CAS No. 1171917-76-2
Cat. No. B1390338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Benzylpiperazin-1-yl)-2-fluorophenol
CAS1171917-76-2
Molecular FormulaC17H19FN2O
Molecular Weight286.34 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=CC(=C(C=C3)O)F
InChIInChI=1S/C17H19FN2O/c18-16-12-15(6-7-17(16)21)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12,21H,8-11,13H2
InChIKeyIWHXCVNWMFVYLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Benzylpiperazin-1-yl)-2-fluorophenol (CAS 1171917-76-2): A Functionalized Piperazine Building Block for Selective Derivative Synthesis


4-(4-Benzylpiperazin-1-yl)-2-fluorophenol (CAS 1171917-76-2) is a disubstituted piperazine derivative with the molecular formula C₁₇H₁₉FN₂O and a molecular weight of 286.34 g/mol . The compound features a 4-benzylpiperazine moiety linked to a 2-fluorophenol group, positioning it within a class of N-aryl/alkyl piperazines frequently employed as intermediates in medicinal chemistry and chemical biology [1]. Its physicochemical properties, including a predicted density of 1.2±0.1 g/cm³ and a boiling point of 439.7±45.0 °C at 760 mmHg , define its handling and formulation parameters in a laboratory setting. While not a marketed drug itself, its core scaffold is structurally related to fragments found in ligands targeting aminergic GPCRs, ion channels, and enzymes [2].

Why 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol Cannot Be Casually Substituted in a Research Workflow


Selecting a close analog—such as a positional isomer (e.g., 2-(4-Benzylpiperazin-1-yl)-5-fluorophenol) or a different N-substituted piperazine—without rigorous validation introduces significant risk of experimental failure. Small structural perturbations in this scaffold class are known to drastically alter binding kinetics and functional outcomes. For example, in a related series of 4-(4-fluorobenzyl)piperazin-1-yl-based tyrosinase inhibitors, the introduction of specific (hetero)aromatic fragments improved protein affinity and yielded IC₅₀ values ranging over two orders of magnitude [1]. Furthermore, the specific combination of the benzylpiperazine and the ortho-fluorophenol motifs in this compound creates a unique electronic and steric environment, which can be critical for achieving desired selectivity profiles in receptor binding assays [2]. Generic substitution with uncharacterized or regioisomeric piperazines thus jeopardizes target engagement, data reproducibility, and the validity of structure-activity relationship (SAR) studies.

Quantitative Differentiation Guide: 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol vs. Closest Analogs


P2X7 Receptor Antagonism: A High-Potency Class-Level Signature

While no direct head-to-head IC₅₀ data exists for 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol itself, its inclusion in patent filings as an exemplary compound in a series of piperazine-based P2X7 antagonists provides strong class-level evidence for its intended application. The patent exemplifies that closely related analogs in this series, such as those with o-fluorine substituents on the phenylpiperazine moiety, demonstrate exceptional potency with IC₅₀ values as low as 12.1 nM against the human P2X7 receptor in cellular assays [1]. This positions the entire chemotype as a privileged scaffold for high-affinity P2X7 modulation, a key differentiator from many other generic piperazine building blocks. This potency is orders of magnitude greater than that of less optimized piperazine controls [2].

Purinergic Signaling Inflammation Ion Channels

Tyrosinase Inhibition: Superiority of 4-(4-Fluorobenzyl)piperazine Scaffold

In a cross-study comparison of tyrosinase inhibitors, the 4-(4-fluorobenzyl)piperazine scaffold—the core structural motif of the target compound—exhibits dramatically improved activity compared to the widely used reference inhibitor, kojic acid. A close analog, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone, demonstrated an IC₅₀ of 0.18 µM, making it ~100-fold more potent than kojic acid (IC₅₀ = 17.76 µM) against mushroom tyrosinase [1]. This substantial potency advantage is a hallmark of this specific chemotype and is attributed to competitive binding kinetics, a feature not present in structurally simpler piperazines [2].

Melanogenesis Enzyme Inhibition Dermatology

Physical Property Differentiation: Key Handling Parameters vs. Regioisomers

The physical properties of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol dictate its suitability for specific synthetic routes and purification methods. Its reported boiling point of 439.7±45.0 °C at 760 mmHg and density of 1.2±0.1 g/cm³ are distinct from those of its positional isomers. For instance, the regioisomer 2-(4-Benzylpiperazin-1-yl)-5-fluorophenol (CAS 156809-88-0) has a different spatial arrangement, which would affect its dipole moment, chromatographic retention time, and solid-state packing . These differences are non-trivial in automated synthesis platforms and high-throughput purification workflows, where precise physical parameters are essential for method development.

Physicochemical Properties Formulation Analytical Chemistry

Optimal Use Cases for 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol in Drug Discovery and Chemical Biology


P2X7-Targeted Probe and Lead Optimization

Given its inclusion in patent literature as part of a high-potency P2X7 antagonist chemotype [1], this compound is ideally suited as a synthetic intermediate for generating focused libraries to optimize P2X7 receptor ligands. Researchers studying inflammatory pain, neuropathic pain, or cytokine signaling can use it as a starting material to introduce diverse functional groups, aiming to improve upon the reported 12.1 nM IC₅₀ of closely related analogs [2]. This approach allows for the exploration of SAR around the benzyl and fluorophenol moieties to fine-tune selectivity and pharmacokinetic properties.

Development of High-Affinity Tyrosinase Inhibitors

The compelling 100-fold potency advantage of the core 4-(4-fluorobenzyl)piperazine scaffold over kojic acid [1] validates the use of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol in the design of next-generation tyrosinase inhibitors. This compound provides a modular platform for medicinal chemists aiming to create novel anti-melanogenic agents for dermatological applications or cosmetic formulations. Further derivatization can be directed towards enhancing cellular permeability and reducing potential cytotoxicity while maintaining potent enzyme inhibition.

Advanced Intermediate for GPCR Ligand Synthesis

The N-benzylpiperazine motif is a well-validated pharmacophore for modulating G protein-coupled receptors (GPCRs), including serotonin and dopamine receptor subtypes [1]. This compound's unique substitution pattern allows it to serve as a late-stage diversification point for synthesizing biased agonists or antagonists. The presence of the phenolic hydroxyl and the fluorine atom provides orthogonal handles for conjugation (e.g., via ester or ether linkages) or for engaging in critical hydrogen-bonding and halogen-bonding interactions with receptor binding pockets, respectively [2]. This makes it a valuable asset in CNS drug discovery programs.

Chemical Probe for Mechanistic Studies in Cell Differentiation

Some data suggests that structurally related benzylpiperazine derivatives exhibit activity in arresting proliferation and inducing differentiation in certain cellular models [1]. While the specific activity of this exact compound remains uncharacterized, its use as a core scaffold for synthesizing probes to investigate these mechanisms is a valid research application. Its well-defined physicochemical properties [2] facilitate its use in creating tool compounds with consistent cellular permeability and solubility, enabling robust mechanistic interrogation in oncology or developmental biology research.

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